![molecular formula C13H15NO3 B2944146 1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid CAS No. 1314668-98-8](/img/structure/B2944146.png)
1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid”, boronic esters, which may be related to this compound, have been studied extensively. For instance, pinacol boronic esters are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, utilizing a radical approach . This process was used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .Molecular Structure Analysis
The compound contains a total of 33 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also features 1 four-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .Applications De Recherche Scientifique
Structure and Conformation Studies
The study of the structure and conformation of cyclobutanecarboxylic acids, including compounds with phenyl substitutions, provides foundational knowledge for understanding their chemical behavior and potential applications. For instance, the crystal structures of cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid have been determined, revealing details about their molecular geometry and the effects of substituent crowding on bond lengths and dihedral angles (Reisner et al., 1983).
Synthesis and Chemical Reactions
Research into the synthesis and reactivity of cyclobutanecarboxylic acids and their derivatives, including those with acetylamino phenyl groups, is crucial for developing new pharmaceuticals and materials. For example, regioselective diastereomeric Michael adducts of 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids have been used as key starting materials for synthesizing various heterocyclic compounds (El-Hashash & Rizk, 2016). Another study focused on the kinetic and thermodynamic acidities of pentacarbonyl(cyclobutenylidene)chromium complexes, contributing to the understanding of the effect of antiaromaticity in conjugate anions (Bernasconi et al., 2004).
Biological Applications
Cyclobutanecarboxylic acid derivatives also find applications in biological research. For instance, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, a designed inhibitor for the influenza virus neuraminidase protein, demonstrates the potential of such compounds in developing antiviral medications (Jedrzejas et al., 1995).
Material Science and Organic Synthesis
Cyclobutanecarboxylic acid derivatives are also pivotal in material science and organic synthesis. For example, ring-closing metathesis-based synthesis of cyclohexene skeletons showcases the versatility of these compounds in creating complex molecular architectures (Cong & Yao, 2006).
Propriétés
IUPAC Name |
1-(4-acetamidophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)14-11-5-3-10(4-6-11)13(12(16)17)7-2-8-13/h3-6H,2,7-8H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYOBKJTIAZHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Acetamidophenyl)cyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzamide](/img/structure/B2944063.png)
![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2944064.png)


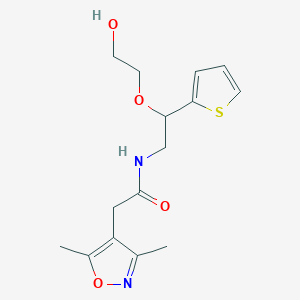
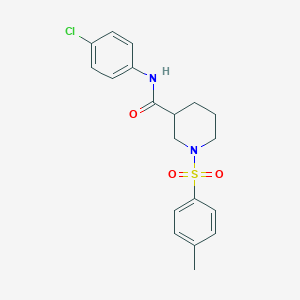
![N-(benzo[d]thiazol-2-yl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2944073.png)

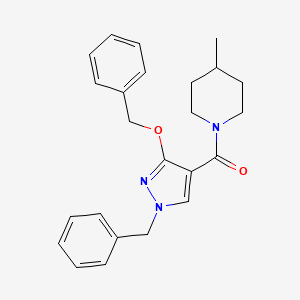
![2-butylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2944078.png)
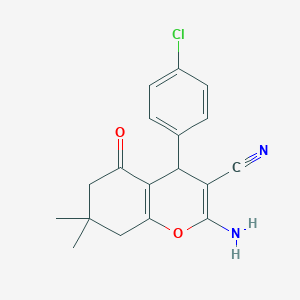
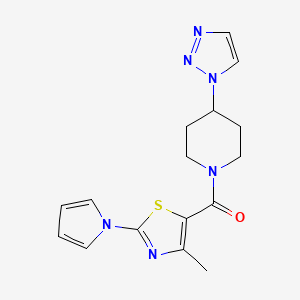
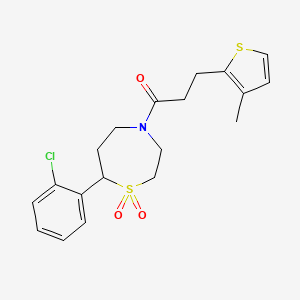
![N-[1-(3-acetamidophenyl)ethyl]-N-benzyl-5,6-dichloropyridine-3-carboxamide](/img/structure/B2944084.png)